The compound 13-Ethyl-11-methylenegon-4-en-17-one has been the subject of various studies due to its significance in the synthesis of pharmacologically active steroids. This compound is a key intermediate in the production of desogestrel, a synthetic progestin used in hormonal contraceptives. The research on this compound extends to its structural characterization, reactivity under different conditions, and its biological effects when substituted in certain positions.
Several synthetic routes for 13-Ethyl-11-methylenegon-4-en-17-one have been described in the literature. One notable method involves a tandem Claisen-ene strategy. This approach utilizes 1,2-dihydro-4,7-dimethoxynaphthalene and a specifically configured nonen-2-ynoic acid methyl ester derivative as starting materials. A Claisen rearrangement and subsequent heating result in the formation of two epimeric 9,11-secosteroids. Further manipulation of the 13β-epimer, including bromination and a high-pressure Wittig reaction, ultimately yields 13-Ethyl-11-methylenegon-4-en-17-one.
13-Ethyl-11-methylenegon-4-en-17-one features a four-ring steroid skeleton with an ethyl group at the 13β position and a methylene group at the 11 position. The presence of a double bond between C4 and C5 and a ketone group at C17 are defining structural elements. Detailed NMR and X-ray crystallographic data are available for related compounds like Desogestrel, providing insights into the stereochemical aspects and spatial arrangement of this molecule.
13-Ethyl-11-methylenegon-4-en-17-one serves as a versatile intermediate for the synthesis of various 13-ethyl-18-norsteroid derivatives. For instance, it can be transformed into Desogestrel by introducing a hydroxyl group at the C17 position. The molecule can also undergo microbial hydroxylation reactions, leading to the formation of hydroxylated derivatives at different positions on the steroid skeleton. , These reactions are often carried out using specific microbial cultures and can lead to the formation of both enantiomers of the hydroxylated products.
In the pharmaceutical field, 13-ethyl-11-methylenegon-4-en-17-one serves as a precursor in the synthesis of desogestrel. Desogestrel is a third-generation progestin with a high potency and favorable pharmacokinetic profile, making it a valuable component of contraceptive pills. The structural assignments and reactivity studies of this compound provide essential knowledge for the development and optimization of synthetic routes for desogestrel and related compounds1.
The biological effects of 13-ethyl-11-methylenegon-4-en-17-one derivatives have been compared to those of norethisterone, a well-known synthetic progestin. The 13beta-ethyl group, in particular, has shown to be a potent progestin with significant antiestrogen and androgenic effects. It also exhibits a favorable ratio of progestational to androgen potency, suggesting its potential as a therapeutic agent with minimal androgenicity. These findings highlight the importance of the 13-ethyl substitution in modulating the biological activity of gonane derivatives2.
The comparative biological studies indicate that 13beta-ethyl-17alpha-ethynyl-17beta-hydroxygon-4-en-3-one, a derivative of 13-ethyl-11-methylenegon-4-en-17-one, could be a promising candidate for therapeutic applications due to its potent progestational activity and oral efficacy. Its low androgenicity makes it an attractive option for hormonal therapies, potentially expanding its use beyond contraceptive applications2.
The base-promoted air oxidation of 13-ethyl-11-methylenegon-4-en-17-one has been explored, revealing interesting by-products and insights into the compound's reactivity. When treated with a non-alkylating base, such as potassium tert-butoxide, the expected 16-hydroxylated ketone was not obtained. Instead, a dimeric product was isolated, which suggests a high reactivity at the 16-methylenic position of the substrate toward molecular oxygen under basic conditions1. This reactivity is crucial for understanding the compound's behavior during chemical synthesis and could potentially be exploited for creating novel derivatives with specific biological activities.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3